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molecular formula C7H9N3O B3262839 (Pyridin-4-ylmethyl)urea CAS No. 36226-33-2

(Pyridin-4-ylmethyl)urea

Cat. No. B3262839
M. Wt: 151.17 g/mol
InChI Key: UTZZANSZTMOPAI-UHFFFAOYSA-N
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Patent
US06066641

Procedure details

5.1 ml of 5N HCl was added to a solution of 2.53 ml of 4-picolylamine and 1.66 g of sodium cyanate in 50 ml of water. After 5 hours, a further 0.166 g of cyanate were added and the pH adjusted to 7.5. After 18 hours the reaction mixture was evaporated to dryness, the residue extracted with 100 ml of hot 2-propanol. The filtrate was concentrated, cooled and the solid collected to give the title compound (3.03 g) mp 194-6° C. A further 0.63 g could be isolated as second and third crops.
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH2:9])=[CH:4][CH:3]=1.[O-:10][C:11]#[N:12].[Na+].[O-]C#N>O>[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:11]([NH2:12])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.53 mL
Type
reactant
Smiles
N1=CC=C(C=C1)CN
Name
sodium cyanate
Quantity
1.66 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.166 g
Type
reactant
Smiles
[O-]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 hours the reaction mixture was evaporated to dryness
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with 100 ml of hot 2-propanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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